BENGHE Foundational & Exploratory

Check Availability & Pricing

TIK-301: A Dual-Action Modulator of Circadian
Rhythms

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: TIK-301

Cat. No.: B1675577

An In-depth Technical Guide on the Core Mechanisms and Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Abstract

TIK-301 (also known as LY-156735 and PD-6735) is a potent, orally active chronobiotic agent
that has demonstrated significant potential in the regulation of circadian rhythms.[1][2] This
technical guide provides a comprehensive overview of TIK-301, focusing on its core
mechanism of action, pharmacodynamics, and clinical findings related to its role in modulating
the sleep-wake cycle. TIK-301 exhibits a dual mechanism, acting as a high-affinity agonist at
melatonin receptors MT1 and MT2 and as an antagonist at serotonin 5-HT2B and 5-HT2C
receptors.[1][3][4] This unique pharmacological profile suggests its utility in treating insomnia
and other circadian rhythm disorders.[1][2] This document summarizes key quantitative data,
outlines experimental methodologies, and provides visual representations of its signaling
pathways to facilitate a deeper understanding for research and development professionals.

Core Mechanism of Action

TIK-301's primary mechanism for regulating circadian rhythms lies in its potent agonism of the
MT1 and MT2 melatonin receptors located in the suprachiasmatic nucleus (SCN), the body's
master clock.[1][2] The SCN governs the sleep-wake cycle, and activation of these G protein-
coupled receptors (GPCRs) by melatonin or its agonists inhibits neuronal firing, promoting
sleep and phase-shifting circadian rhythms.[1][5]
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In addition to its melatonergic activity, TIK-301 also functions as an antagonist at the serotonin
5-HT2B and 5-HT2C receptors.[1][3][4] This serotonergic antagonism is theorized to contribute
to its potential antidepressant effects, similar to agomelatine.[5]

Signaling Pathways

The binding of TIK-301 to MT1 and MT2 receptors initiates a cascade of intracellular signaling
events. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in
decreased cyclic AMP (cCAMP) levels and reduced protein kinase A (PKA) activity. This
ultimately hinders the phosphorylation of the cAMP responsive element-binding protein
(CREB).[6] The MT2 receptor activation also inhibits guanylyl cyclase, leading to a decrease in

cyclic guanosine monophosphate (cGMP).[6]

The following diagram illustrates the signaling pathways activated by TIK-301's agonism at
MT1 and MT2 receptors.
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Caption: TIK-301 Signaling Pathway via MT1 and MT2 Receptors.

Quantitative Data Summary

The following tables summarize the key pharmacodynamic and pharmacokinetic parameters of
TIK-301.
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Parameter Value Receptor/Target Notes

Ki (MT1) 0.081 nM Melatonin Receptor 1 High affinity.[3][4]

High affinity, slight
Ki (MT2) 0.042 nM Melatonin Receptor 2 preference for MT2.[3]
[4]

Indicates a slight
MT1/MT2 Ki Ratio 1.9 - preference for the
MT2 receptor.[1]

More potent than
EC50 0.0479 nM Melatonin Receptors melatonin (EC50 =
0.063nM).[1]

Receptor Activity Agonist MT1 and MT2

Receptor Activity Antagonist 5-HT2B and 5-HT2C [11[3114]

Route of

Parameter Value o ] Notes
Administration

Half-life (t2) ~1 hour Oral [1][5]
Time to Peak (Tmax) 1.1 hours Oral [3]
) o 9 times greater than
Bioavailability ) Oral [1]
melatonin

Area Under the Curve 6 times greater than

_ Oral [1]
(AUC) melatonin

Table 3: Clinical Trial Data (Phase | & 1)
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. Quantitative
Trial Phase Dose Effect
Outcome

Effective as a -
Phase | 5 mg/L o Not specified
chronobiotic

Improvement in sleep )
Phase Il 20 mg 31% improvement
latency

Improvement in sleep ]
Phase Il 50 mg 32% improvement
latency

Improvement in sleep ]
Phase Il 100 mg 41% improvement
latency

Note: Data is compiled from publicly available information and may not represent the complete
dataset from all clinical trials.[1][2]

Experimental Protocols

Detailed experimental protocols for a proprietary drug candidate are often not fully disclosed
publicly. However, based on standard pharmacological and clinical trial methodologies, the
following outlines the likely approaches used to generate the data presented.

Receptor Binding Affinity Assays (Ki Determination)

Objective: To determine the binding affinity of TIK-301 for the human MT1 and MT2 receptors.
Methodology: Radioligand binding assays are a standard method for this determination.

 Membrane Preparation: Cell lines stably expressing human MT1 or MT2 receptors are
cultured and harvested. The cell membranes are then isolated through centrifugation and
homogenization.

» Radioligand: A radiolabeled ligand with known high affinity for the melatonin receptors, such
as 2-[*?*]]-iodomelatonin, is used.

» Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-
containing membranes in the presence of varying concentrations of unlabeled TIK-301.
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e Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium.
The bound and free radioligand are then separated, typically by rapid filtration.

e Quantification: The amount of radioactivity bound to the membranes is measured using a
scintillation counter.

o Data Analysis: The data are analyzed using non-linear regression to fit a one-site competition
model. The IC50 (the concentration of TIK-301 that inhibits 50% of the specific binding of the
radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-
Prusoff equation.

Prepare Membranes with
MT1 or MT2 Receptors

'

Incubate Membranes with
Radioligand and TIK-301

'

Separate Bound and
Free Radioligand

Quantify Bound
Radioactivity

Analyze Data and
Calculate Ki
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Caption: Workflow for a Receptor Binding Affinity Assay.

Phase Il Clinical Trial for Primary Insomnia

Objective: To evaluate the efficacy and safety of TIK-301 in patients with primary insomnia.
Methodology: A randomized, double-blind, placebo-controlled study is the gold standard.

o Patient Recruitment: Patients meeting the diagnostic criteria for primary insomnia are
recruited. Exclusion criteria would include other sleep disorders, certain medical conditions,
and use of medications that could interfere with sleep.

o Randomization: Participants are randomly assigned to receive one of the TIK-301 dose
levels (e.g., 20 mg, 50 mg, 100 mg) or a placebo.

» Blinding: Both the participants and the investigators are blinded to the treatment assignment
to prevent bias.

o Treatment Period: Participants take the assigned treatment orally before bedtime for a
specified duration (e.g., several weeks).

o Efficacy Assessment:

o Objective Measures: Polysomnography (PSG) is used to objectively measure sleep
parameters such as sleep latency (time to fall asleep), wake after sleep onset (WASO),
and total sleep time.

o Subjective Measures: Patients complete sleep diaries and questionnaires to report their
subjective experience of sleep quality and latency.

o Safety Assessment: Adverse events are monitored and recorded throughout the trial. Vital
signs and laboratory tests may also be conducted.

o Data Analysis: Statistical analysis is performed to compare the changes in sleep parameters
from baseline between the TIK-301 groups and the placebo group.
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Caption: Workflow for a Phase Il Clinical Trial in Insomnia.

Discussion and Future Directions

TIK-301's dual action as a melatonergic agonist and a serotonergic antagonist presents a
promising therapeutic profile for the treatment of circadian rhythm disorders and potentially
mood disorders.[1][5] Its high affinity for the MT1 and MT2 receptors, coupled with its improved
pharmacokinetic profile compared to melatonin, suggests it could be a more effective
chronobiotic agent.[1] The dose-dependent improvement in sleep latency observed in Phase II
trials further supports its potential as a treatment for insomnia.[1][2]
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Further research is warranted to fully elucidate the clinical implications of its 5-HT2B/2C
antagonism and to explore its efficacy in other circadian rhythm-related disorders. Long-term
safety and efficacy studies are also necessary to confirm its therapeutic value. The detailed
understanding of its mechanism of action and pharmacological properties provided in this guide
should serve as a valuable resource for researchers and drug development professionals in
this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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